

The Lambda Point Transition in Liquid Helium-4: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

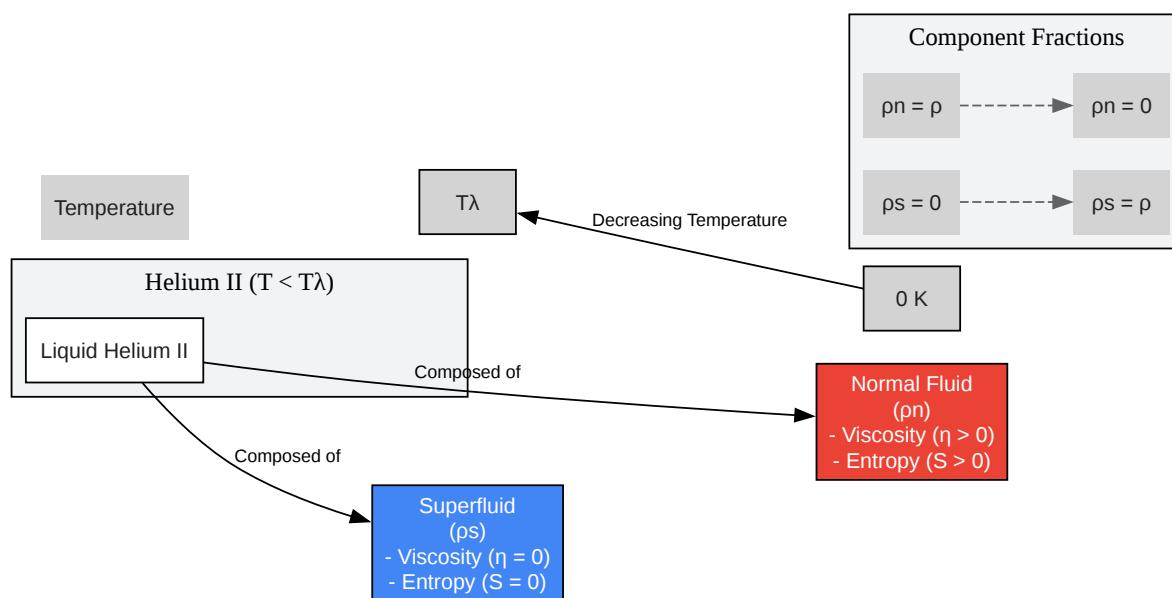
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lambda point transition in liquid Helium-4, a remarkable quantum mechanical phenomenon that marks the onset of superfluidity. This guide delves into the core theoretical concepts, experimental methodologies, and key quantitative data that define this unique phase transition. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental process in condensed matter physics.

Introduction to the Lambda Point Transition

When liquid Helium-4 is cooled to a critical temperature, $T\lambda$, it undergoes a phase transition from a normal fluid (Helium I) to a superfluid (Helium II).^{[1][2]} This transition is named the "lambda point" because the plot of its specific heat as a function of temperature resembles the Greek letter lambda (λ).^[3] At atmospheric pressure, the lambda point occurs at approximately 2.17 K.^[4] The superfluid phase, Helium II, exhibits extraordinary properties, including zero viscosity, extremely high thermal conductivity, and the ability to flow without dissipation.^{[3][5]} These characteristics are a macroscopic manifestation of quantum mechanics, stemming from the fact that **Helium-4 atoms** are bosons and can undergo a form of Bose-Einstein condensation in the liquid state.^{[2][5]}


Theoretical Framework

The Two-Fluid Model

To explain the peculiar behavior of Helium II, László Tisza and Lev Landau proposed the two-fluid model.[3] This phenomenological model posits that Helium II is composed of two interpenetrating fluid components: a normal fluid and a superfluid.[5]

- The Normal Fluid: This component behaves like a classical viscous fluid, possessing entropy and viscosity. It is composed of the thermal excitations of the liquid (phonons and rotons).
- The Superfluid: This component has zero entropy and zero viscosity.[5] It represents the quantum ground state of the liquid and is responsible for the superfluid properties.

The relative densities of the two components, ρ_n (normal) and ρ_s (superfluid), are temperature-dependent. As the temperature decreases from $T\lambda$ towards absolute zero, the fraction of the superfluid component increases, and the normal fluid fraction diminishes.[5]

[Click to download full resolution via product page](#)

A diagram illustrating the two-fluid model of Helium II.

Ginzburg-Landau Theory

The Ginzburg-Landau theory provides a more formal, macroscopic description of the lambda point transition. It is a phenomenological theory based on the concept of an order parameter, which characterizes the degree of order in a system below a phase transition.[2] For the superfluid transition in Helium-4, the order parameter is a complex scalar field, $\Psi(r) = |\Psi(r)|e^{i\phi(r)}$.[2]

The square of the magnitude of the order parameter, $|\Psi|^2$, is proportional to the density of the superfluid component, ρ_s .[2] The phase, $\phi(r)$, is related to the superfluid velocity.

Near the lambda point, the free energy density, F , of the system can be expanded as a power series of the order parameter and its gradient:[2]

$$F = F_n + \alpha(T)|\Psi|^2 + (1/2)\beta(T)|\Psi|^4 + (\hbar^2/2m)|\nabla\Psi|^2$$

where:

- F_n is the free energy density of the normal fluid.
- $\alpha(T)$ and $\beta(T)$ are temperature-dependent coefficients. $\alpha(T)$ is positive for $T > T_\lambda$ and negative for $T < T_\lambda$, while $\beta(T)$ is positive.
- The gradient term accounts for the energy cost of spatial variations in the order parameter.

The equilibrium state of the system is found by minimizing this free energy. Below T_λ , the minimum free energy occurs at a non-zero value of $|\Psi|$, corresponding to the superfluid state.

Ginzburg-Landau Free Energy Potential

$T > T_\lambda$ (Normal Fluid)	$T < T_\lambda$ (Superfluid)
-----------------------------------	---------------------------------

[Click to download full resolution via product page](#)

Ginzburg-Landau free energy potential above and below $T\lambda$.

Quantitative Data

The lambda point transition is characterized by precise quantitative parameters, including the pressure dependence of the transition temperature and a set of universal critical exponents.

Pressure Dependence of the Lambda Point

The temperature of the lambda point transition, $T\lambda$, is not constant but varies with pressure.

Pressure (atm)	$T\lambda$ (K)	Reference
Saturated Vapor Pressure (0.0497 atm)	2.1768	[4]
1	~2.17	[4]
29.725	1.762	[4]

Critical Exponents

Near the lambda point, various thermodynamic quantities exhibit power-law behavior characterized by a set of critical exponents. These exponents are a key feature of the universality class to which the lambda transition belongs.

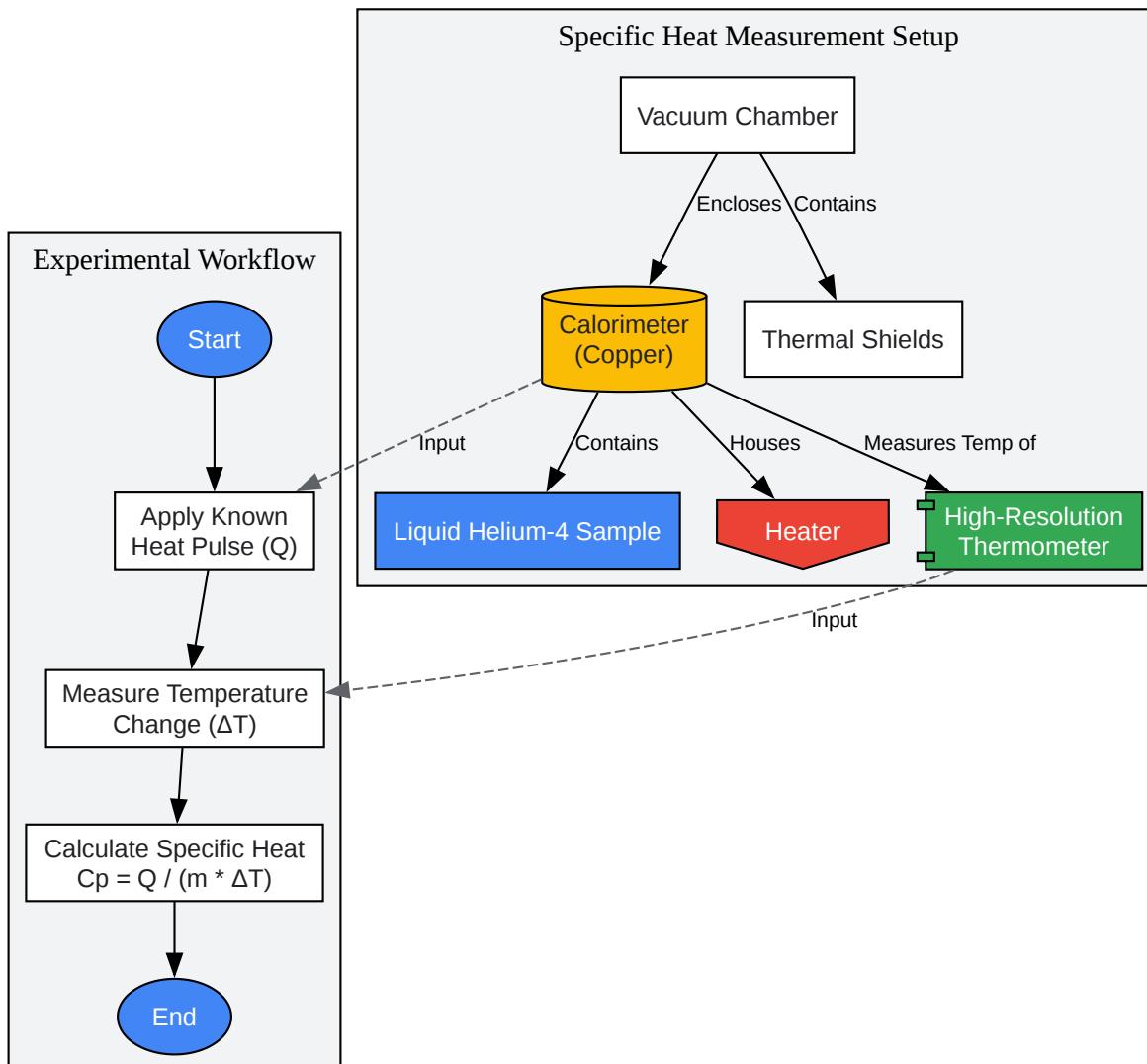
Exponent	Quantity	Power-Law Behavior	Experimental Value	Theoretical Value
α	Specific Heat (C_p)	$ T - T\lambda ^{-\alpha}$	-0.0127 ± 0.0003 [6]	-0.0151 ± 0.0003
β	Superfluid Density (ρ_s)	$(T\lambda - T)\beta$	0.354 ± 0.01	0.3486 ± 0.0001
γ	Compressibility (κT)	$ T - T\lambda ^{-\gamma}$	1.31 ± 0.02	1.3178 ± 0.0002
ν	Correlation Length (ξ)	$ T - T\lambda ^{-\nu}$	0.671 ± 0.001	0.6717 ± 0.0001
ζ	Superfluid Density (ρ_s)	$(T\lambda - T)\zeta$	0.671 ± 0.001	-

Note: Theoretical values are for the 3D XY universality class.

Transport Properties Near the Lambda Point

Property	Behavior in Helium I ($T > T\lambda$)	Behavior in Helium II ($T < T\lambda$)
Viscosity (η)	Decreases with decreasing temperature.	The normal fluid component has a finite viscosity that decreases with temperature. The superfluid component has zero viscosity.
Thermal Conductivity (K)	Relatively low and typical of a normal liquid.	Extremely high due to a unique heat transfer mechanism involving the counterflow of the normal and superfluid components.[2][5]

Experimental Protocols


A variety of sophisticated experimental techniques are employed to probe the lambda point transition and the properties of superfluid helium.

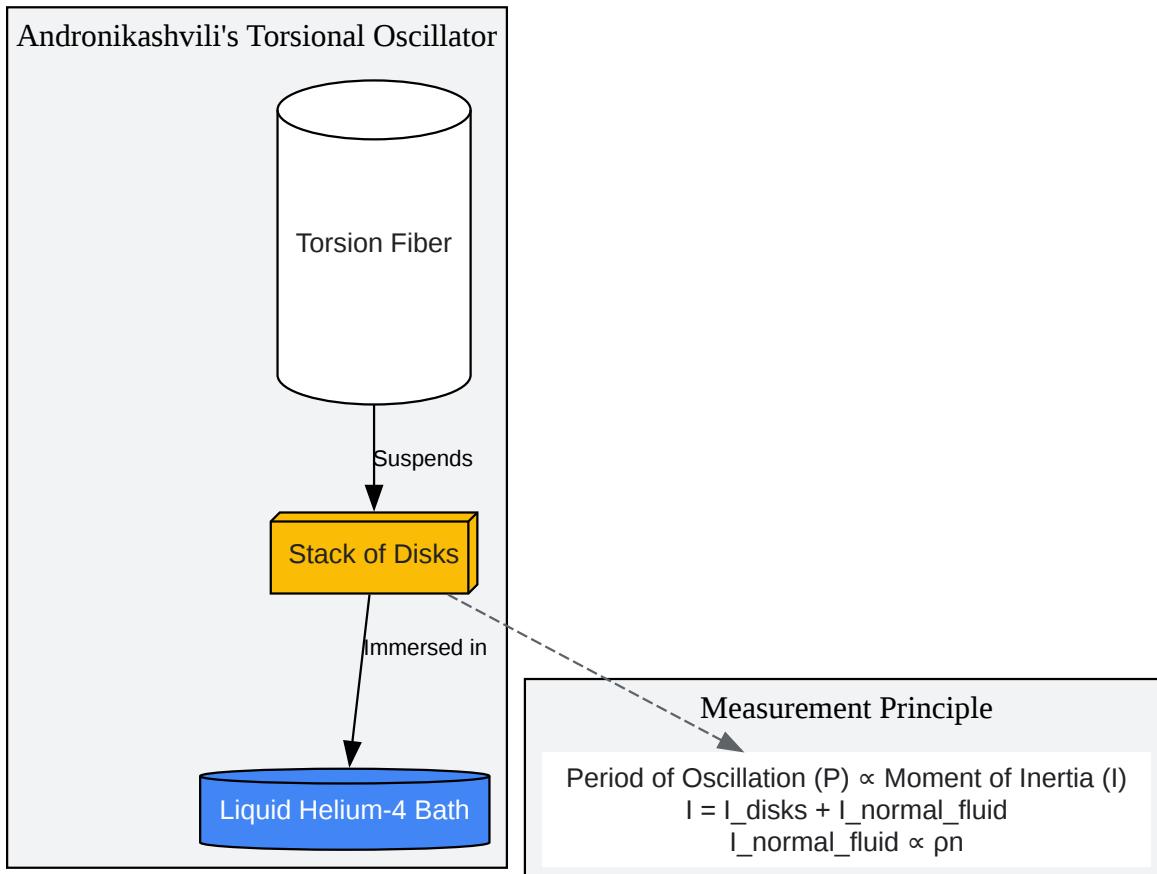
Specific Heat Measurement

Objective: To precisely measure the sharp peak in the specific heat at the lambda point.

Methodology:

- Calorimeter: A high-resolution calorimeter, often made of copper, is used to contain the liquid helium sample.^[1] To minimize external heat leaks, the calorimeter is suspended in a vacuum and surrounded by multiple thermal shields.
- Thermometry: Highly sensitive thermometers, such as germanium resistance thermometers or paramagnetic salt thermometers, are used to measure temperature changes with sub-nanokelvin resolution.^[1]
- Heat Pulses: A known amount of heat is applied to the sample using a resistive heater. The resulting change in temperature is measured to determine the heat capacity.
- Data Acquisition: The temperature is monitored continuously, and the heat capacity is calculated from the temperature rise during and after the application of a heat pulse.
- Zero-Gravity Experiments: To avoid the broadening of the transition due to the pressure gradient in a gravitational field, high-precision measurements have been performed in Earth's orbit.^{[1][6]}

[Click to download full resolution via product page](#)


Schematic of a calorimeter and workflow for specific heat measurement.

Andronikashvili's Experiment (Torsional Oscillator)

Objective: To measure the density of the normal fluid component, ρ_n .

Methodology:

- Torsional Oscillator: A stack of closely spaced, thin disks is suspended by a torsion fiber.[\[7\]](#)
- Immersion: The disk stack is immersed in liquid Helium-4.
- Oscillation: The stack is set into torsional oscillation.
- Principle: The spacing between the disks is small enough that the viscous normal fluid component is dragged along with the oscillating disks, contributing to the moment of inertia of the system. The inviscid superfluid component remains at rest.
- Measurement: The period of oscillation is measured as a function of temperature. An increase in the period corresponds to an increase in the moment of inertia, which is directly related to the density of the normal fluid component. By knowing the total density, the superfluid density can also be determined.

[Click to download full resolution via product page](#)

Schematic of the Andronikashvili experiment.

Neutron Scattering

Objective: To study the elementary excitations (phonons and rotons) in liquid Helium-4 and to directly probe the condensate fraction.

Methodology:

- Neutron Source: A beam of neutrons with a known energy and momentum is produced by a nuclear reactor or a spallation source.

- Sample Environment: The liquid helium sample is held in a cryostat that can maintain temperatures below the lambda point.
- Scattering: The neutron beam is directed at the helium sample. The neutrons scatter off the helium atoms.
- Detection: The energy and momentum of the scattered neutrons are measured by detectors.
- Data Analysis: By analyzing the change in energy and momentum of the neutrons, the dynamic structure factor of the liquid helium can be determined. This provides information about the dispersion relation of the elementary excitations and can be used to estimate the fraction of atoms in the Bose-Einstein condensate.

Conclusion

The lambda point transition in liquid Helium-4 is a cornerstone of condensed matter physics, offering a unique window into the macroscopic manifestations of quantum mechanics. The transition to the superfluid state is characterized by a precise set of thermodynamic and transport properties that have been meticulously studied through a variety of ingenious experiments. The theoretical frameworks of the two-fluid model and the Ginzburg-Landau theory provide a robust understanding of this phenomenon. Continued research, particularly in areas such as quantum turbulence and the behavior of superfluid helium in confined geometries, promises to further unravel the complexities of this fascinating quantum fluid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. scispace.com [scispace.com]
2. perso.ens-lyon.fr [perso.ens-lyon.fr]
3. Liquid helium, superfluidity [hyperphysics.phy-astr.gsu.edu]
4. Lambda point - Wikipedia [en.wikipedia.org]

- 5. Superfluid helium-4 - Wikipedia [en.wikipedia.org]
- 6. [cond-mat/0310163] Specific Heat of Liquid Helium in Zero Gravity very near the Lambda Point [arxiv.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Lambda Point Transition in Liquid Helium-4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232308#the-lambda-point-transition-in-liquid-helium-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com